molecular formula C18H17ClN2O3 B5812214 3-(4-chloro-3-nitrophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide

3-(4-chloro-3-nitrophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide

Cat. No. B5812214
M. Wt: 344.8 g/mol
InChI Key: USGYAHZBTFSHBJ-CSKARUKUSA-N
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Description

3-(4-chloro-3-nitrophenyl)-N-(2-ethyl-6-methylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CNPA and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CNPA is not fully understood. However, it has been suggested that CNPA exerts its biological effects by inhibiting the activity of certain enzymes or proteins. For example, CNPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been suggested that CNPA may interact with cellular membranes and disrupt their function.
Biochemical and Physiological Effects
CNPA has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that CNPA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, CNPA has been shown to have anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using CNPA in lab experiments is its versatility. CNPA can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage is its stability, which allows it to be stored for long periods without degradation. However, one limitation of using CNPA is its toxicity. CNPA has been found to be toxic to certain cell types, and caution must be taken when handling this compound.

Future Directions

There are several future directions for the research on CNPA. One direction is to investigate its potential as a drug delivery system. CNPA has been shown to have good biocompatibility and stability, making it a promising candidate for drug delivery applications. Another direction is to explore its potential as a pesticide or herbicide. CNPA has been found to exhibit potent anti-microbial and anti-inflammatory properties, and it may have potential as a natural alternative to synthetic pesticides and herbicides. Finally, further research is needed to fully understand the mechanism of action of CNPA and to identify its molecular targets. This information could be used to develop more effective therapies for various diseases.

Synthesis Methods

CNPA can be synthesized using different methods, including the reaction between 4-chloro-3-nitrobenzoyl chloride and N-(2-ethyl-6-methylphenyl)acetamide in the presence of triethylamine and dichloromethane. Another method involves the reaction between 4-chloro-3-nitroaniline and N-(2-ethyl-6-methylphenyl)acrylamide in the presence of potassium carbonate and dimethylformamide. The synthesis of CNPA is a complex process that requires careful handling of the reagents and precise reaction conditions.

Scientific Research Applications

CNPA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CNPA has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a drug delivery system. In agriculture, CNPA has been tested as a pesticide and herbicide. In materials science, CNPA has been used as a precursor for the synthesis of functional materials.

properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-3-14-6-4-5-12(2)18(14)20-17(22)10-8-13-7-9-15(19)16(11-13)21(23)24/h4-11H,3H2,1-2H3,(H,20,22)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGYAHZBTFSHBJ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide

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